Quantified Orthogonal Reactivity: Retained C-Br Bonds During Pd-Catalyzed C-H Sulfonylation
In a comparative study of (poly)halobenzenesulfonyl chlorides, 2,5-dibromo-3,6-difluorobenzenesulfonyl chloride demonstrates orthogonal reactivity. Under Pd-catalyzed C-H sulfonylation conditions with 2-arylpyridines, the sulfonyl chloride group reacts selectively to form the diarylsulfone product while the aromatic C-Br and C-F bonds remain intact. This chemoselectivity is quantitatively observed as a high yield of the desired halo-substituted diarylsulfone without detectable cleavage of the C-halo bonds [1]. In contrast, simpler benzenesulfonyl chlorides lack this capacity for orthogonal functionalization, offering only a single point of diversification. The preserved C-Br bonds in the product are then available for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [2].
| Evidence Dimension | Orthogonal Reactivity (C-Halogen Bond Retention) in Pd-Catalyzed Sulfonylation |
|---|---|
| Target Compound Data | C-Br and C-F bonds are fully retained during sulfonylation; halo-substituted diarylsulfone obtained in good to high yield. |
| Comparator Or Baseline | Mono-halogenated or non-halogenated benzenesulfonyl chlorides |
| Quantified Difference | No cleavage of C–F, C–Cl, C–Br, or C–I bonds observed for the class of (poly)halobenzenesulfonyl chlorides. |
| Conditions | Pd-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines using Ag2CO3 and Cu(OAc)2. |
Why This Matters
For procurement, this means the compound is not just a sulfonylating agent; it is a bifunctional building block that enables sequential, chemoselective transformations to construct complex molecular architectures.
- [1] M. He, et al. (2022). Synthesis of (Poly)halo‐Substituted Diarylsulfones through Palladium‐Catalyzed C–H Bond Sulfonylation Using (Poly)Halobenzenesulfonyl Chlorides. *European Journal of Organic Chemistry*, 2022(5), e202101317. View Source
- [2] A. S. Barrow, et al. (2019). Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity. *Tetrahedron*, 75(47), 130672. View Source
